N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 5-fluoro-2-methylindole core linked via an ethyl group to a 5-methoxy-2,4-dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-12-9-13(2)20(11-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)10-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRQHJHDPQEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole core can be synthesized via Fischer indolization, where aryl hydrazines react with ketones under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 5-position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions using methanol and a suitable leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted indole compounds.
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The fluorinated indole moiety can enhance binding affinity and specificity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the indole and benzenesulfonamide moieties, which influence physicochemical properties, metabolic stability, and biological activity. Key comparisons include:
Key Findings from Comparative Studies
Metabolic Stability :
- The target compound’s 5-fluoro group minimizes CYP450-mediated oxidation, a common issue in analogs like Compound 31, which undergoes rapid metabolism at the phenethyl group .
- In contrast, analogs with chloro(difluoro)methoxy substituents (e.g., ) may exhibit slower metabolism but carry higher toxicity risks due to halogenated groups.
Analogs with polar groups (e.g., glycinyl in ) show improved solubility but reduced CNS penetration.
Compounds with trifluoromethoxy groups (e.g., ) may exhibit stronger electron-withdrawing effects, altering binding kinetics.
Synthetic Feasibility :
- The target compound’s synthesis likely follows protocols similar to those in and , involving coupling of indole-acetic acid derivatives with sulfonamides. However, the fluorine and dimethyl groups require precise control to avoid side reactions.
Table: Comparative Pharmacological Profiles
Biological Activity
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the following structural features:
- Indole Moiety : The presence of a fluorinated indole ring contributes to its biological activity.
- Sulfonamide Group : This functional group is known for its antibacterial properties.
- Methoxy and Dimethyl Substituents : These modifications can enhance solubility and bioactivity.
Synthesis Process :
- Formation of Indole Core : Achieved through Fischer indolization using aryl hydrazines and ketones.
- Fluorination : Introduced at the 5-position using electrophilic fluorination reagents.
- Sulfonamide Formation : Reacting the indole derivative with sulfonyl chloride in the presence of a base.
- Methoxylation : Conducted via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity.
Studies have shown that the compound interacts with cellular pathways crucial for cancer cell survival, potentially inducing apoptosis.
Antiviral and Antimicrobial Activity
The compound has been explored for its antiviral and antimicrobial properties. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, although specific IC50 values for these activities are yet to be fully characterized.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfonamide Group : Known for its role in inhibiting bacterial enzymes, making it a candidate for antibiotic development.
- Methoxy Group : Potentially increases solubility and alters pharmacokinetics.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
